molecular formula C22H18Cl2N4O B15020821 3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide

Cat. No.: B15020821
M. Wt: 425.3 g/mol
InChI Key: QUSWTOAECVPGIT-UHFFFAOYSA-N
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Description

3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes dichloro, ethylphenyl, and benzotriazolyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(4-ethylphenyl)-6-methyl-1,2,3-benzotriazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The benzotriazole moiety is known to interact with metal ions, which can affect various biochemical pathways .

Properties

Molecular Formula

C22H18Cl2N4O

Molecular Weight

425.3 g/mol

IUPAC Name

3,4-dichloro-N-[2-(4-ethylphenyl)-6-methylbenzotriazol-5-yl]benzamide

InChI

InChI=1S/C22H18Cl2N4O/c1-3-14-4-7-16(8-5-14)28-26-20-10-13(2)19(12-21(20)27-28)25-22(29)15-6-9-17(23)18(24)11-15/h4-12H,3H2,1-2H3,(H,25,29)

InChI Key

QUSWTOAECVPGIT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)Cl)C

Origin of Product

United States

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